![molecular formula C15H12Cl3N5O7S B11991633 3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)
3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ジニトロ-N-{2,2,2-トリクロロ-1-[(4-スルファモイルフェニル)アミノ]エチル}ベンズアミドは、ニトロ基、トリクロロメチル基、スルファモイルフェニル基を含む独自の構造を持つ、複雑な有機化合物です。
準備方法
合成経路と反応条件
3,5-ジニトロ-N-{2,2,2-トリクロロ-1-[(4-スルファモイルフェニル)アミノ]エチル}ベンズアミドの合成には、通常、複数の手順が必要です。一般的な方法の1つは、ベンズアミド前駆体のニトロ化に続き、トリクロロメチル基とスルファモイルフェニル基を導入するものです。反応条件は、多くの場合、硫酸などの強酸の使用と、目的の生成物を得るための制御された温度を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模な規模で行われます。プロセスは、効率と収率が最適化され、多くの場合、自動システムを使用して反応条件を正確に制御します。危険な化学物質の使用と発熱反応の可能性があるため、安全対策が不可欠です。
化学反応の分析
反応の種類
3,5-ジニトロ-N-{2,2,2-トリクロロ-1-[(4-スルファモイルフェニル)アミノ]エチル}ベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、強い酸化条件下でさらに酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元することができます。
置換: トリクロロメチル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: パラジウムまたは白金触媒を用いた水素ガス。
置換: 塩基性条件下でのアミンまたはチオールなどの求核剤。
形成される主要な生成物
酸化: 追加の酸素含有官能基を持つジニトロ誘導体の形成。
還元: ジアミノ誘導体の形成。
置換: トリクロロメチル基を置換したさまざまな官能基を持つ置換ベンズアミドの形成。
科学研究への応用
3,5-ジニトロ-N-{2,2,2-トリクロロ-1-[(4-スルファモイルフェニル)アミノ]エチル}ベンズアミドは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の前駆体として使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性について研究されています。
医学: 特に、特定の生物学的標的に結合する能力のために、創薬におけるその潜在的な用途について調査されています。
産業: 独自の特性を持つ特殊化学品や材料の開発に利用されています。
科学的研究の応用
3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
3,5-ジニトロ-N-{2,2,2-トリクロロ-1-[(4-スルファモイルフェニル)アミノ]エチル}ベンズアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。ニトロ基はレドックス反応に関与する可能性があり、トリクロロメチル基とスルファモイルフェニル基は特定の結合部位と相互作用する可能性があります。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 3,5-ジニトロ-N-{2,2,2-トリクロロ-1-(2,4-ジメチルアニリノ)エチル}ベンズアミド
- 3,5-ジニトロ-N-{2,2,2-トリクロロ-1-(1-ナフチルアミノ)エチル}ベンズアミド
- 3,5-ジニトロ-N-{2,2,2-トリクロロ-1-(4-トルイジノ)エチル}ベンズアミド
独自性
3,5-ジニトロ-N-{2,2,2-トリクロロ-1-[(4-スルファモイルフェニル)アミノ]エチル}ベンズアミドは、スルファモイルフェニル基の存在により、特定の化学的および生物学的特性を備えています。この基は、化合物の溶解性、安定性、および生物学的標的との相互作用能力を高める可能性があり、他の類似化合物とは異なるものになっています。
類似化合物との比較
Similar Compounds
- 3,5-dinitro-N-{2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl}benzamide
- 3,5-dinitro-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide
- 3,5-dinitro-N-{2,2,2-trichloro-1-(4-toluidino)ethyl}benzamide
Uniqueness
3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is unique due to the presence of the sulfamoylphenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C15H12Cl3N5O7S |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
3,5-dinitro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H12Cl3N5O7S/c16-15(17,18)14(20-9-1-3-12(4-2-9)31(19,29)30)21-13(24)8-5-10(22(25)26)7-11(6-8)23(27)28/h1-7,14,20H,(H,21,24)(H2,19,29,30) |
InChIキー |
NFUIAIOHFOSLKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


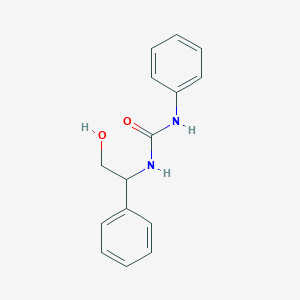
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)


![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

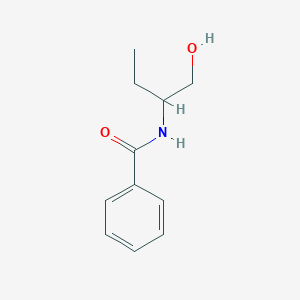
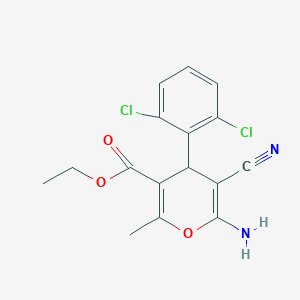
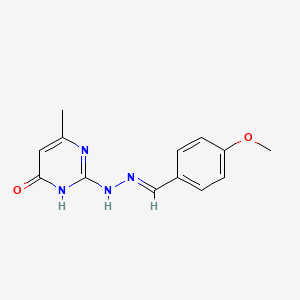
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
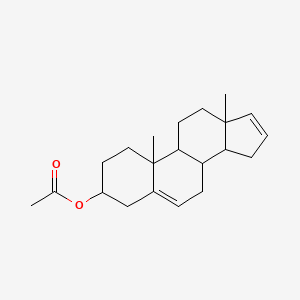

![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
